molecular formula C14H13NO4 B094955 3-(Morpholinocarbonyl)coumarin CAS No. 18144-52-0

3-(Morpholinocarbonyl)coumarin

Cat. No.: B094955
CAS No.: 18144-52-0
M. Wt: 259.26 g/mol
InChI Key: SLSKQRHMOPTNAU-UHFFFAOYSA-N
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Description

3-(Morpholinocarbonyl)coumarin, also known as MCC, is a fluorescent probe that is widely used in scientific research. It is a derivative of coumarin, a natural substance found in many plants, and is known for its ability to emit light when excited by a certain wavelength of light. MCC has a wide range of applications in various fields, including biochemistry, biophysics, and cell biology.

Scientific Research Applications

Cholinesterase Inhibitors for Alzheimer’s Disease

Coumarin derivatives have been synthesized and evaluated for their potential as cholinesterase inhibitors, an approach in treating Alzheimer's disease. Studies on 3-thiazolocoumarinyl Schiff-base derivatives revealed significant inhibitory activity against both acetylcholinesterase and butyrylcholinesterase, suggesting their potential in preventing the progression of Alzheimer's disease (Raza et al., 2012).

Anticancer and Antimicrobial Activities

Coumarin-based compounds have shown varied biological activities, including anticancer and antimicrobial effects. Research into substituted 2-morpholino-chromen-oxazine-dione derivatives highlighted moderate PI3Kγ and PI3Kα activity, with implications for selective PI3Kδ inhibition, suggesting a pathway for cancer treatment innovation (Morrison & Al-Rawi, 2016).

Antidepressant Activities

Coumarin and 3,4-dihydroquinolinone derivatives were synthesized and evaluated for their antidepressant activities. One study found significant antidepressant activity in specific derivatives, contributing to the design and synthesis of novel antidepressants (Wang et al., 2019).

Environmental and Plant Protection

Investigations into coumarin derivatives also extend to their effects on environmental and plant protection. QSAR and molecular docking studies on coumarin derivatives' inhibitory effects against plant pathogenic fungi, as well as their interactions with beneficial bacteria and nematodes, show potential for environmentally friendly plant-protection products (Rastija et al., 2021).

Fluorescence Probes for Biological Studies

Coumarin derivatives have been utilized as fluorescent probes for monitoring pH changes in living cells, particularly within lysosomes. This application is crucial for understanding intracellular processes and the role of acidic pH in lysosome function (Dong et al., 2016).

Mechanism of Action

Target of Action

Coumarin derivatives are known to have a broad range of biological targets due to their diverse biological and therapeutic properties . They have been reported to be promising pharmacophores for the development of novel anticancer drugs .

Mode of Action

Coumarin derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some coumarin derivatives have been found to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (UV) light, which has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .

Biochemical Pathways

Coumarins are secondary metabolites made up of benzene and α-pyrone rings fused together, originating from the general phenylpropanoid pathway . They contribute to various biological processes, including defense against phytopathogens, response to abiotic stresses, regulation of oxidative stress, and potentially hormonal regulation .

Pharmacokinetics

Coumarins are known to have a narrow therapeutic index, often resulting in an unacceptably low anticoagulant effect with an increased risk of thromboembolism or unacceptably high anticoagulant effect with an increased risk of haemorrhages .

Result of Action

Coumarin derivatives have been reported to have numerous biological and therapeutic properties, including anticancer, metabolic, and degenerative disorders .

Action Environment

The presence of a carboxyl group in coumarin-3-carboxylic acid can easily participate in c3-, and c4-functionalization, as well as cyclization reactions . The carboxyl moiety as a directing group enhances the reactivity of coumarins as dienophiles, which facilitates the participation of these scaffolds in the synthesis of various heterocycles .

Safety and Hazards

The safety data sheet for coumarin indicates that it is toxic if swallowed or in contact with skin and may cause an allergic skin reaction . It is advised to avoid breathing dust, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

Future Directions

Coumarins, including 3-(Morpholinocarbonyl)coumarin, have been the subject of considerable phytochemical and pharmacological exploration in recent decades . Given their wide range of pharmacological activities and their synthetic accessibility, coumarins continue to be of current interest for future research .

Properties

IUPAC Name

3-(morpholine-4-carbonyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c16-13(15-5-7-18-8-6-15)11-9-10-3-1-2-4-12(10)19-14(11)17/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSKQRHMOPTNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171148
Record name Coumarin, 3-(morpholinocarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779266
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

18144-52-0
Record name 3-(4-Morpholinylcarbonyl)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18144-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coumarin, 3-(morpholinocarbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018144520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coumarin, 3-(morpholinocarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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